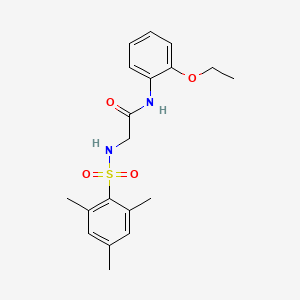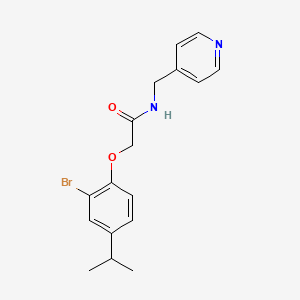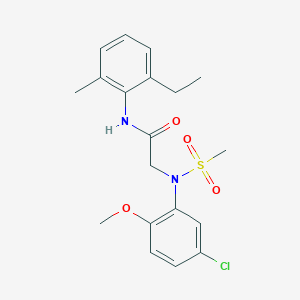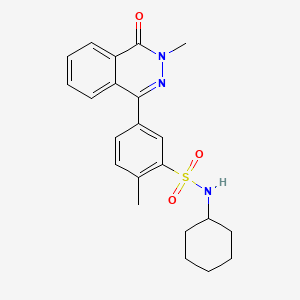
N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide
Overview
Description
N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide, also known as BAY 87-2243, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound was first synthesized by Bayer Pharma AG and has since been the subject of numerous scientific studies.
Mechanism of Action
N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide 87-2243 works by inhibiting the activity of HIF-1, which is a transcription factor that regulates the expression of genes involved in cellular adaptation to low oxygen conditions. In cancer cells, HIF-1 is often overexpressed, leading to increased survival and growth of the cells. By inhibiting HIF-1, this compound 87-2243 reduces the ability of cancer cells to adapt to low oxygen conditions, leading to reduced growth and survival.
Biochemical and Physiological Effects:
This compound 87-2243 has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of genes involved in cellular adaptation to low oxygen conditions, including genes involved in angiogenesis, glucose metabolism, and cell survival. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide 87-2243 is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of HIF-1 in cancer cells. However, one limitation of this compound 87-2243 is that it may have off-target effects, meaning that it may affect other proteins or pathways in addition to HIF-1. This can make it difficult to interpret the results of experiments using this compound.
Future Directions
There are several future directions for research on N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide 87-2243. One area of interest is in the development of combination therapies that use this compound 87-2243 in conjunction with other cancer treatments, such as chemotherapy or radiation therapy. Another area of research is in the development of more potent and selective inhibitors of HIF-1 that may have fewer off-target effects than this compound 87-2243. Additionally, further studies are needed to better understand the role of HIF-1 in cancer progression and to identify biomarkers that may predict response to HIF-1 inhibitors like this compound 87-2243.
Scientific Research Applications
N~2~-benzyl-N~1~-(2,6-dimethylphenyl)-N~2~-(mesitylsulfonyl)glycinamide 87-2243 has been shown to have potential therapeutic applications in cancer treatment. It has been found to inhibit the activity of hypoxia-inducible factor 1 (HIF-1), a transcription factor that is involved in the adaptation of cancer cells to low oxygen conditions. By inhibiting HIF-1, this compound 87-2243 has been found to reduce the growth and survival of cancer cells, making it a promising candidate for cancer therapy.
properties
IUPAC Name |
2-[benzyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(2,6-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S/c1-18-14-21(4)26(22(5)15-18)32(30,31)28(16-23-12-7-6-8-13-23)17-24(29)27-25-19(2)10-9-11-20(25)3/h6-15H,16-17H2,1-5H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXHZTUFHNWWGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-cycloheptylglycinamide](/img/structure/B3547554.png)
![ethyl (2-{[(2-bromo-4-isopropylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B3547559.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B3547566.png)
![2-[(4-fluorophenyl)thio]-N-(4-iodo-2-methylphenyl)acetamide](/img/structure/B3547570.png)


![2-{[4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)benzoyl]amino}-N-(2-furylmethyl)benzamide](/img/structure/B3547595.png)
![N-(4-bromophenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3547604.png)

![2-[(4-bromophenyl)thio]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3547611.png)


![N-{[(4-{[(propionylamino)carbonothioyl]amino}phenyl)amino]carbonothioyl}benzamide](/img/structure/B3547635.png)
![3-(benzoylamino)-N-[4-(4-morpholinylsulfonyl)phenyl]benzamide](/img/structure/B3547641.png)